1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane

Descripción general

Descripción

A dimer impurity of Fasudil. Fasudil is Ccyclic nucleotide-dependent protein kinase inhibitor and Rho-associated kinase inhibitor.

Mecanismo De Acción

Target of Action

Fasudil Dimer primarily targets Rho-associated protein kinases (ROCKs), which are enzymes that play a crucial role in mediating vasoconstriction and vascular remodeling . It also targets cAMP-dependent protein kinase inhibitor alpha and cAMP-dependent protein kinase catalytic subunit alpha .

Mode of Action

Fasudil Dimer acts as a selective inhibitor of ROCKs . By inhibiting these kinases, it decreases myosin light chain (MLC) phosphatase activity, thus enhancing vascular smooth muscle contraction . This results in vasodilation and a decrease in pulmonary vascular pressure .

Biochemical Pathways

Fasudil Dimer affects several biochemical pathways. It inhibits inflammatory responses, elevates neurotrophic factors, and induces WNT/β-catenin and PI3K/Akt/mTOR signaling pathways . It also maintains iron homeostasis and inhibits the c-Jun N-terminal kinase (JNK) pathway .

Pharmacokinetics

The pharmacokinetics of Fasudil Dimer have been studied in rat plasma . The compound shows good bioavailability and is well-tolerated.

Result of Action

Fasudil Dimer has several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, it has been shown to protect against myocardial ischemia/reperfusion (I/R) injury by improving coronary vasodilation, inhibiting apoptosis and oxidative stress, relieving inflammation, and reducing endoplasmic reticulum stress and metabolism .

Action Environment

The action of Fasudil Dimer can be influenced by various environmental factors. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial I/R injury . .

Análisis Bioquímico

Biochemical Properties

Fasudil Dimer interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays a crucial role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . By inhibiting ROCK, Fasudil Dimer can influence these biochemical reactions .

Cellular Effects

Fasudil Dimer has been shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against toxin-induced cell death in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fasudil Dimer involves its interaction with biomolecules and its impact on gene expression. As a ROCK inhibitor, Fasudil Dimer exerts its effects at the molecular level by inhibiting the activity of the ROCK enzyme . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fasudil Dimer can change over time. For example, it has been shown to protect against RSL3-induced cell death in a concentration-dependent manner

Dosage Effects in Animal Models

The effects of Fasudil Dimer can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects against toxin-induced cell death in both in vitro and in vivo studies

Metabolic Pathways

Fasudil Dimer is involved in several metabolic pathways. As a ROCK inhibitor, it plays a role in the Rho/ROCK signaling pathway, which is involved in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .

Actividad Biológica

1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane (CAS No. 1337967-93-7) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCKs). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

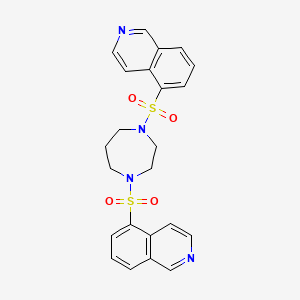

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C23H22N4O4S2

- Molecular Weight : 482.6 g/mol

- IUPAC Name : this compound

This compound primarily functions as a selective inhibitor of ROCKs, which are crucial in various cellular processes including vasoconstriction and vascular remodeling. The inhibition of ROCKs leads to several downstream effects:

- Inhibition of Inflammatory Responses : The compound has been shown to modulate inflammatory pathways, potentially reducing tissue damage in various conditions.

- Neuroprotective Effects : In vitro studies indicate that it can protect neuronal cells from toxin-induced death, suggesting a role in neuroprotection.

- Modulation of Biochemical Pathways : It influences pathways such as WNT/β-catenin and PI3K/Akt/mTOR signaling.

Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound exhibits favorable absorption and distribution characteristics. Notably:

- Bioavailability : The compound shows good bioavailability in rat plasma.

- Metabolism : It undergoes metabolic transformations that are essential for its biological activity.

Research Findings

Recent studies have focused on the efficacy of this compound in various experimental models. Key findings include:

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the application of this compound in a model of ischemic stroke. The compound was administered prior to inducing ischemia in rats:

- Results : The treated group exhibited a significant reduction in infarct size and improved neurological scores compared to controls. These findings underscore its potential therapeutic application in stroke management.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial and Anticancer Agent

The compound exhibits significant biological activity that suggests potential uses as an antimicrobial and anticancer agent. Studies indicate that it may interact with various biological targets, leading to the inhibition of pathogenic organisms and cancer cell proliferation. The specific mechanisms of action remain to be fully elucidated, necessitating further pharmacological studies to confirm its efficacy against diverse pathogens and cancer cell lines.

Therapeutic Applications for Cerebrovascular Disorders

Research has highlighted the compound's potential in treating cerebrovascular disorders. It has been shown to possess vasodilation properties, which can be beneficial in conditions such as cerebral vasospasm following hemorrhage. The compound's ability to enhance cerebral blood flow without significantly lowering systemic blood pressure makes it a promising candidate for therapeutic interventions in ischemic conditions .

Chemical Research

Synthesis and Derivative Exploration

The synthesis of 1,4-bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane typically involves multi-step synthetic pathways that require optimization for high yields and purity. The compound's structural features allow for the development of various derivatives, which may exhibit enhanced biological properties or different pharmacological profiles. For instance, modifications to the isoquinoline moiety can lead to compounds with varying antimicrobial or anticancer activities .

Comparative Studies with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some relevant compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains two isoquinoline moieties | Enhanced sulfonamide characteristics |

| Isoquinoline Sulfonamides | General class of compounds with sulfonamide functionality | Varying substitution patterns lead to diverse activities |

| Benzothiazole Derivatives | Similar heterocyclic structures | Often exhibit different biological profiles |

These comparisons highlight the distinct characteristics of this compound that may confer unique therapeutic benefits not found in other similar compounds.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Cerebral Vasodilation Effects : In animal models of cerebral hemorrhage, administration of this compound resulted in significant improvements in blood flow without adverse effects on systemic blood pressure. These findings support its potential use in clinical settings for managing cerebrovascular disorders .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Propiedades

IUPAC Name |

5-[(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S2/c28-32(29,22-6-1-4-18-16-24-10-8-20(18)22)26-12-3-13-27(15-14-26)33(30,31)23-7-2-5-19-17-25-11-9-21(19)23/h1-2,4-11,16-17H,3,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVDKPYTPWVEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)S(=O)(=O)C4=CC=CC5=C4C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716732 | |

| Record name | 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337967-93-7 | |

| Record name | 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical technique was employed to study L–F 001 in this research and why is it relevant?

A1: The researchers utilized a highly sensitive and specific technique called Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) to quantify L–F 001 in rat plasma []. This method is particularly valuable for pharmacokinetic studies as it allows for the accurate measurement of drug concentrations in biological samples, even at very low levels. By analyzing plasma samples collected over time, the researchers could determine key pharmacokinetic parameters of L–F 001, such as absorption, distribution, metabolism, and excretion, providing insights into its behavior within the body.

Q2: What were the key findings of the pharmacokinetic study of L–F 001 in rats?

A2: The study successfully demonstrated the applicability of the developed LC-MS/MS method for monitoring the pharmacokinetic profile of L–F 001 after oral administration in rats []. While the specific pharmacokinetic parameters weren't detailed in the abstract, the successful application of the method suggests that researchers were able to obtain crucial data regarding the absorption, distribution, metabolism, and excretion of L–F 001 in a living organism. This information is crucial for understanding the drug's potential therapeutic window and guiding further research and development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.